molecular formula C18H20N2O B7796017 Desmethyl mianserin

Desmethyl mianserin

Cat. No.: B7796017
M. Wt: 280.4 g/mol
InChI Key: IDQNTICZJWERCI-UHFFFAOYSA-N
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Description

Desmethyl mianserin is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by a unique structure that includes a pyrazinoazepine core fused with two benzene rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of Desmethyl mianserin involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The process typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable amine with a diketone to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a catalyst, such as a Lewis acid, to form the pyrazinoazepine core.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Desmethyl mianserin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced at specific positions on the benzene rings.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Desmethyl mianserin has several scientific research applications:

Mechanism of Action

The mechanism of action of Desmethyl mianserin involves its interaction with specific molecular targets in the body. It is known to bind to neurotransmitter receptors, such as serotonin and norepinephrine receptors, modulating their activity. This interaction leads to changes in neurotransmitter levels in the brain, which can result in antidepressant and anxiolytic effects .

Comparison with Similar Compounds

Desmethyl mianserin can be compared with similar compounds such as:

    Mirtazapine: A well-known antidepressant with a similar pyrazinoazepine core but different functional groups.

    Mianserin: Another antidepressant with a similar structure but differing in the position and type of substituents on the core structure.

    Oxazepine Derivatives: Compounds with a similar azepine ring but different heteroatoms and substituents.

The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct pharmacological profile .

Properties

IUPAC Name

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-19-8-9-20-17-5-3-2-4-13(17)10-14-11-15(21)6-7-16(14)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQNTICZJWERCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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